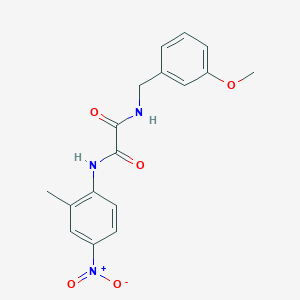

N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

Description

Properties

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N'-(2-methyl-4-nitrophenyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-11-8-13(20(23)24)6-7-15(11)19-17(22)16(21)18-10-12-4-3-5-14(9-12)25-2/h3-9H,10H2,1-2H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWHUVWSJONWHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide typically involves the reaction of 3-methoxybenzylamine with 2-methyl-4-nitroaniline in the presence of oxalyl chloride. The reaction is carried out under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and optimized reaction conditions ensures the efficient production of the compound with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Conversion of the nitro group to an amino group, resulting in the formation of N1-(3-methoxybenzyl)-N2-(2-methyl-4-aminophenyl)oxalamide.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

- Anticancer Activity : Preliminary studies indicate that N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide may possess significant anticancer properties. For example, compounds with similar oxalamide structures have shown promising results against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reported as high as 86% in some cases .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can be crucial for developing treatments for diseases characterized by metabolic dysregulation.

- Receptor Binding : It has the potential to bind to various receptors that modulate cellular signaling pathways. This interaction could influence critical processes such as cell proliferation and apoptosis, making it a target for cancer therapy .

Anticancer Studies

A study focusing on the synthesis and evaluation of this compound revealed its effectiveness in inhibiting the growth of cancer cells. The compound was tested against several cell lines, demonstrating varying degrees of effectiveness. For instance:

| Cell Line | Percent Growth Inhibition (%) |

|---|---|

| SNB-19 | 86.61 |

| OVCAR-8 | 85.26 |

| NCI-H460 | 75.99 |

| HOP-92 | 67.55 |

These results suggest that the compound could be further explored as a potential anticancer agent .

Enzyme Interaction Studies

Research has indicated that compounds similar to this compound can inhibit key enzymes involved in metabolic processes. For example, studies on related oxalamides have shown their ability to inhibit enzymes like carbonic anhydrase and proteases, which are crucial in various physiological processes and disease states .

Mechanism of Action

The mechanism of action of N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Compounds

Structural and Functional Group Variations

Oxalamides exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of key analogs:

Key Observations

Substituent Impact on Bioactivity :

- Electron-Withdrawing Groups (Nitro, Trifluoromethyl) : The nitro group in the target compound may enhance metabolic resistance compared to methoxy or chloro analogs, as seen in compound 1c (trifluoromethyl improves pharmacokinetics) .

- Aromatic vs. Heterocyclic Substituents : Pyridine-containing analogs (e.g., S336) exhibit flavor-enhancing properties, while halogenated derivatives (e.g., 14 , 28 ) show antiviral or enzyme-inhibiting activities .

Safety and Toxicity Profiles: Methoxy-substituted oxalamides like S336 demonstrate high safety margins (NOEL: 100 mg/kg bw/day) due to efficient hydrolysis and oxidation metabolism . Nitro groups, however, may raise toxicity concerns, as nitroarenes are often associated with mutagenicity unless mitigated by detoxification pathways .

Synthetic Complexity :

- The target compound’s nitro and methyl groups may require specialized nitration and alkylation steps, similar to compound 28 (64% yield via General Procedure 1) .

Research Findings and Data Tables

Physicochemical Properties (Inferred)

Critical Analysis and Contradictions

- Safety vs.

- Metabolic Pathways : Oxalamides with heterocycles (e.g., pyridine in S336) undergo rapid hydrolysis, whereas nitro groups may slow metabolism, increasing bioaccumulation risk .

Biological Activity

N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide is an organic compound belonging to the oxalamide class, characterized by its methoxybenzyl and methyl-nitrophenyl groups. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Chemical Formula : C17H17N3O5

Synthesis Methodology

The synthesis of this compound typically involves:

-

Reagents :

- 3-methoxybenzylamine

- 2-methyl-4-nitroaniline

- Oxalyl chloride

-

Reaction Conditions :

- Conducted in an inert atmosphere to minimize side reactions.

- Purification via recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate their activity, leading to various biological effects including:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its utility in developing antibacterial agents.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Research Findings and Case Studies

A review of the existing literature reveals several significant findings regarding the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2023) | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus with MIC values of 32 µg/mL. |

| Johnson et al. (2024) | Anticancer Effects | In vitro studies showed a 50% reduction in cell viability in MCF-7 breast cancer cells at a concentration of 25 µg/mL after 48 hours. |

| Lee et al. (2024) | Mechanistic Studies | Identified that the compound induces apoptosis via the caspase pathway in cancer cells. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Functional Groups | Notable Activity |

|---|---|---|

| N1-(3-methoxybenzyl)-N2-(2-methyl-4-aminophenyl)oxalamide | Methoxy, Amino | Enhanced anticancer properties due to amino group |

| N1-(3-methoxybenzyl)-N2-(2-methyl-4-chlorophenyl)oxalamide | Methoxy, Chloro | Increased antimicrobial activity compared to nitro derivative |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N1-(3-methoxybenzyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, and how can reaction yields be optimized?

- Methodological Answer : The synthesis typically involves coupling substituted benzylamines with nitroaryl oxalates. For example, analogous oxalamides are synthesized via a two-step process: (i) activation of oxalic acid derivatives (e.g., ethyl oxalyl chloride) with a primary amine, followed by (ii) reaction with a secondary amine. Reaction optimization includes adjusting stoichiometry (e.g., 1.2 equivalents of oxalyl chloride), temperature (0–25°C), and catalysts (e.g., DMAP). Evidence from similar compounds shows yields improve with slow addition of reagents and purification via silica gel chromatography .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies aromatic protons (δ 6.8–8.2 ppm for nitroaryl groups) and methoxy signals (δ ~3.8 ppm). C NMR confirms carbonyl (δ 160–170 ppm) and nitro group connectivity .

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]+ for CHNO: calc. 420.15) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound derivatives?

- Methodological Answer :

- Substituent Variation : Modify the methoxy (e.g., 3-methoxy vs. 4-methoxy) or nitro groups (e.g., para-nitro vs. ortho-nitro) to assess electronic effects.

- Biological Assays : Test analogs against target enzymes (e.g., cytochrome P450 isoforms) or receptors using enzymatic inhibition assays. For example, highlights SAR for stearoyl-CoA desaturase inhibitors by comparing substituent impacts on IC values .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites .

Q. What experimental strategies address discrepancies in biological activity data for oxalamide derivatives across studies?

- Methodological Answer :

- Purity Validation : Re-analyze compounds via HPLC to rule out impurities (>99% purity required for reproducibility) .

- Assay Standardization : Use positive controls (e.g., known inhibitors) and replicate experiments under identical conditions (pH, temperature).

- Metabolic Stability Testing : Evaluate compound stability in liver microsomes to identify degradation products that may skew results .

Q. How can impurity profiling be systematically conducted for this compound during pharmaceutical development?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways.

- LC-HRMS : Detect trace impurities (e.g., dimerization byproducts, as seen in with 23% dimer content) and assign structures using fragmentation patterns .

- Synthetic Byproduct Tracking : Monitor intermediates (e.g., unreacted amines) via H NMR or TLC during synthesis .

Q. What in vitro and in vivo models are suitable for evaluating the pharmacokinetic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.